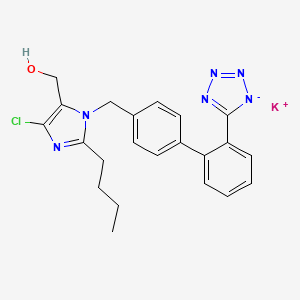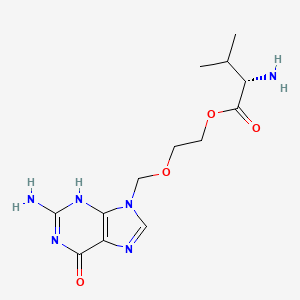
CID 60773
説明
CID 60773 is a useful research compound. Its molecular formula is C13H20N6O4 and its molecular weight is 324.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Function Study in Cells
CID is a valuable tool to study various biological processes, especially in dissecting signal transductions and elucidating membrane and protein trafficking. Recent developments in CID systems have enhanced control over protein function with unprecedented precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing
Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems offer orthogonal ways to fine-tune gene expression and multiplex biological signals with different logic gating operations. They are also utilized for transient genome manipulation in vivo (Ma et al., 2023).
X-ray Imaging with CIDs
CID technology has applications in laser–plasma x-ray imaging. Charge-injection devices (CIDs), which are more resistant to radiation damage, have been used for capturing images with x-ray pinhole cameras, x-ray microscopes, and spectrometers (Marshall et al., 2001).
Reversible Control of Protein Localization
A novel chemical inducer of protein dimerization has been developed, allowing rapid activation and deactivation with light at two orthogonal wavelengths. This advancement is useful in controlling cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Resolving Problems in Cell Biology
CID techniques have been instrumental in providing insights into lipid second messengers and small GTPases. This technique helps in understanding how a small pool of signaling molecules can generate a large range of responses (DeRose, Miyamoto, & Inoue, 2013).
Application in Water Use Efficiency and Productivity of Barley
CID, specifically carbon isotope discrimination, has been used to improve water use efficiency and productivity in barley. This method shows potential as a reliable method for selecting high-efficiency genotypes in barley breeding programs (Anyia et al., 2007).
Development of Biocompatible CIDs
New biocompatible CIDs, like Tmp-SLF, have been developed for gene expression modulation in eukaryotic cells. These CIDs offer a way to control protein interactions with fewer side effects, expanding their in vivo utility (Czlapinski et al., 2008).
Enhancing MS/MS Data Analysis
CID has been applied in tandem mass spectrometry for analyzing complex samples. A high-resolution LC/MS-based background subtraction algorithm was developed to process CID data and obtain clean product ion spectra for metabolites (Zhang et al., 2009).
Applications in Membrane Protein Assemblies
Infrared laser activation using CID has been used to study soluble and membrane protein assemblies. This method offers a soft activation means to retain specific lipids bound to complexes, providing insights into membrane protein structures (Mikhailov et al., 2016).
Label-free Quantification of CID
A single-molecule detector was developed for label-free quantification of key interactions involved in CID. This technology aids in studying the mechanical stability of ternary complexes and their application in mechanotransduction studies (Wang et al., 2019).
特性
IUPAC Name |
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVUKNUBWVHOX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



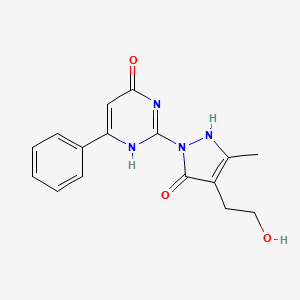
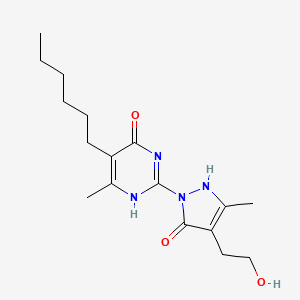
![(E)-1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one](/img/structure/B7788009.png)
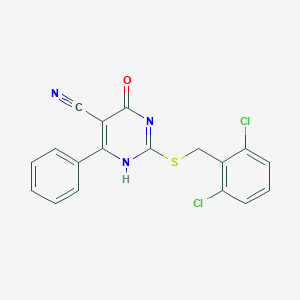
![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate](/img/structure/B7788024.png)

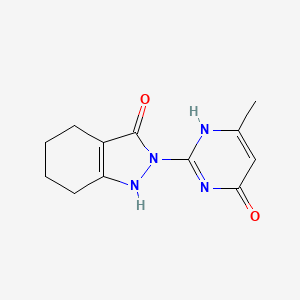
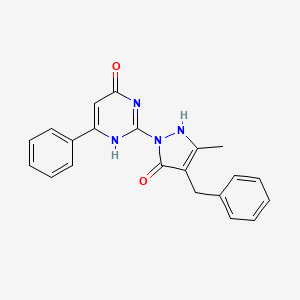
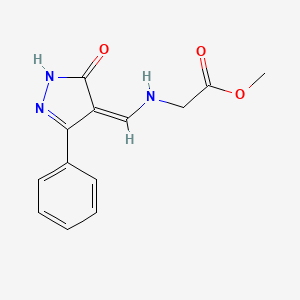
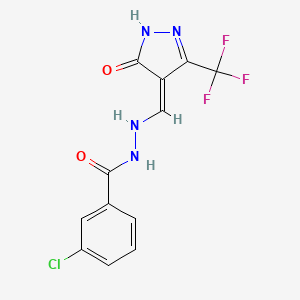

![(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B7788060.png)

